2,2-DIPHENYL-N-({N'-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE
Overview
Description
2,2-DIPHENYL-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its diphenyl groups and hydrazinecarbonyl moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE typically involves the reaction of diphenylacetic acid derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of diphenylacetic acid with hydrazinecarboxamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-DIPHENYL-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-DIPHENYL-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-DIPHENYL-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinecarbonyl moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the diphenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-N-(4-{N’-[(1E)-1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethylidene]hydrazinecarbonyl}phenyl)acetamide:
2,2-Diphenyl-N-(1-phenylethyl)acetamide: Lacks the hydrazinecarbonyl moiety, resulting in different reactivity and biological activity.
Uniqueness
2,2-DIPHENYL-N-({N’-[(1E)-1-PHENYLETHYLIDENE]HYDRAZINECARBONYL}METHYL)ACETAMIDE is unique due to its combination of diphenyl groups and hydrazinecarbonyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-18(19-11-5-2-6-12-19)26-27-22(28)17-25-24(29)23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,23H,17H2,1H3,(H,25,29)(H,27,28)/b26-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKIMQVEOSKNRK-NLRVBDNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.